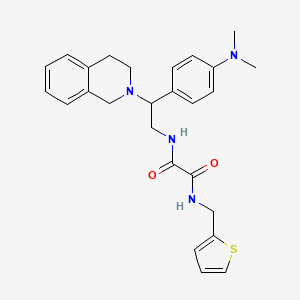

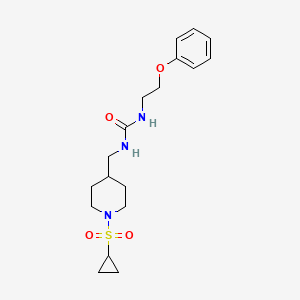

![molecular formula C15H10N2O3S B2580227 4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid CAS No. 2173628-79-8](/img/structure/B2580227.png)

4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, which are structurally similar to the compound , has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the preparation of 1,3,5-triazine 4-aminobenzoic acid derivatives by conventional method or by using microwave irradiation .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The derivatives of aminobenzoic acid, including the 1,3,5-triazine aminobenzoic acid derivatives, have been studied for their antimicrobial properties . These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli . The ability to combat multidrug-resistant bacterial strains makes these derivatives valuable in the development of new antimicrobial agents.

Anticancer Activity

Schiff base derivatives of aminobenzoic acid have been synthesized and evaluated for their anticancer properties . Some of these compounds inhibited tumor cell growth in a dose-dependent manner, with IC50 values of less than 18 µM, indicating their potential as anticancer agents .

Antitumor Activity

The crystal structure of certain aminobenzoic acid derivatives has been linked to antitumor activity . They have been found to possess anti-proliferative and cytotoxic effects, which are important for the treatment of various cancers .

Enzyme Inhibition

Some aminobenzoic acid analogs have shown activity as enzyme inhibitors. For instance, they have been found to inhibit acetylcholinesterase (AChE), which is a target for drugs treating neurodegenerative diseases like Alzheimer’s .

Mecanismo De Acción

Target of Action

PABA derivatives have been found to exhibit various biological activities, including antimicrobial and cytotoxic effects . They may target a variety of microbial species, including Gram-positive and Gram-negative bacteria, as well as fungi .

Mode of Action

Paba derivatives are known to interfere with the synthesis of folate in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, PABA derivatives might affect these pathways, leading to a disruption in the growth and reproduction of the targeted organisms.

Result of Action

Paba derivatives have been found to exhibit antimicrobial and cytotoxic effects .

Propiedades

IUPAC Name |

4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c16-9-11(8-13-2-1-7-21-13)14(18)17-12-5-3-10(4-6-12)15(19)20/h1-8H,(H,17,18)(H,19,20)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZRBNKJTHMULO-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Cyano-3-(thiophen-2-yl)prop-2-enamido]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

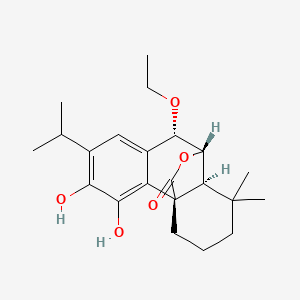

![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)

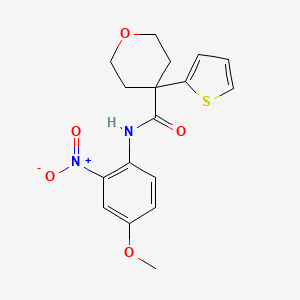

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)

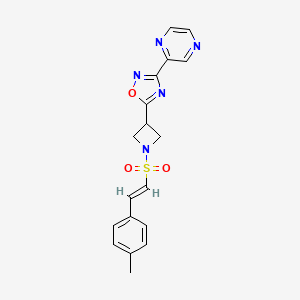

![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)

![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)

![3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid](/img/structure/B2580161.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)